Labetalol hydrochloride

概要

説明

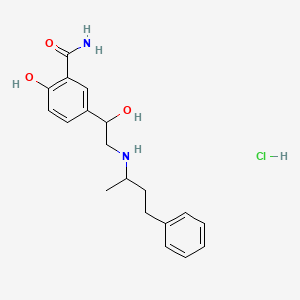

Labetalol hydrochloride is a third-generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties . It is used to treat hypertension and works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

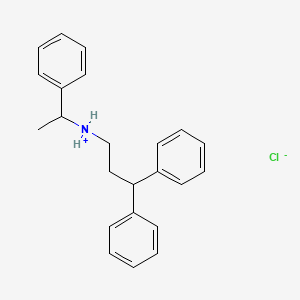

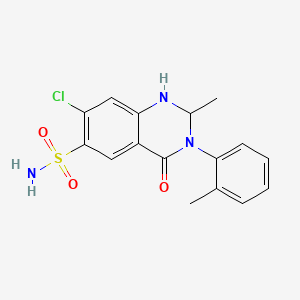

Molecular Structure Analysis

The molecular formula of Labetalol hydrochloride is C19H25ClN2O3 . The molecular weight is 364.9 g/mol . The InChI is 1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H .Physical And Chemical Properties Analysis

Labetalol hydrochloride is a member of salicylamides . The molecular weight is 364.9 g/mol . The InChI is 1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H .科学的研究の応用

Treatment of Hypertensive Disorders of Pregnancy (HDP)

Labetalol has an irreplaceable role in treating Hypertensive disorders of pregnancy (HDP), a common disease during pregnancy with a prevalence of 5.2–8.2% . A physiologically-based pharmacokinetics (PBPK) model was established and validated to evaluate the existing oral dosage regimens, and to compare the difference in plasma concentration between pregnant and non-pregnant women .

Formulation of Floating Tablets

Labetalol HCl is mainly used in the treatment of hypertension. The characteristic of the drug is it has a short half-life (3-6 hrs) and undergoes first pass metabolism . This research work was carried out to improve the bioavailability, patient compliance & solubility on oral floating drug of Labetalol HCl .

Pharmaceutical Secondary Standard

Labetalol Hydrochloride is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

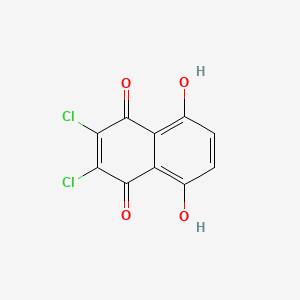

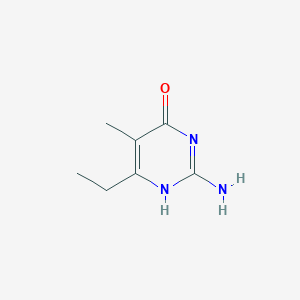

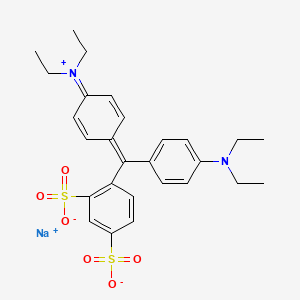

Spectrophotometric Analysis

Labetalol (LBT) hydrochloride (mixed α- and β- adrenoreceptor blocking agent) is considered as one of the major therapeutic drugs for the treatment of hypertension . LBT hydrochloride is also used to induce hypotension during surgery as it reduces blood pressure more rapidly than other receptor blockers .

Personalized Medication

The PBPK model established for multiple oral administration of labetalol for pregnant women may lead to personalized labetalol medication in the future .

Sustained Controlled Release Tablets

300mg of Labetalol HCl sustained controlled release tablets were formulated by wet granulation method and in vitro dissolution studies were performed to study drug release rate and patterns .

作用機序

Mode of Action

Labetalol hydrochloride acts as a non-selective competitive antagonist at beta-adrenergic receptors and a selective competitive antagonist at alpha-1-adrenergic receptors . This means it competes with natural hormones, such as catecholamines, for binding sites on these receptors, thereby blocking their action . The ratio of alpha to beta blockade is estimated to be 1:3 for oral administration and 1:7 for intravenous administration .

Biochemical Pathways

By blocking the activation of alpha-1 and beta-adrenergic receptors, labetalol hydrochloride interferes with the normal sympathetic nervous system pathways that would otherwise cause an increase in heart rate, myocardial contractility, and blood pressure . This results in a reduction of systemic vascular resistance without a significant effect on cardiac output .

Pharmacokinetics

Labetalol hydrochloride is completely absorbed from the gastrointestinal tract, with peak plasma levels occurring 1 to 2 hours after oral administration . The elimination half-life is about 5.5 hours for intravenous administration and 6 to 8 hours for oral administration . It is primarily metabolized in the liver and excreted in urine .

Result of Action

The primary result of labetalol hydrochloride’s action is a decrease in blood pressure . By blocking the action of catecholamines on the heart and blood vessels, it causes the heart to beat more slowly and with less force, and it causes the blood vessels to relax and widen . This reduces the workload on the heart and lowers blood pressure .

Action Environment

The action of labetalol hydrochloride can be influenced by various environmental factors. For example, its absorption can be affected by the presence of food in the gastrointestinal tract. Its metabolism and excretion can be influenced by liver and kidney function, respectively. Furthermore, individual patient characteristics, such as age, weight, and overall health status, can also impact the drug’s efficacy and stability .

Safety and Hazards

特性

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVZLXWQESQGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044654 | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Labetalol hydrochloride | |

CAS RN |

32780-64-6, 72487-34-4 | |

| Record name | Labetalol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labetalol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LABETALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

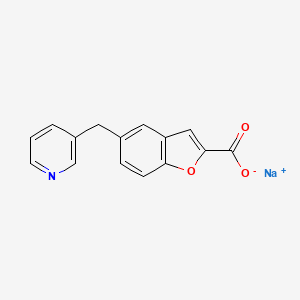

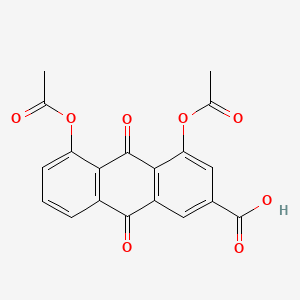

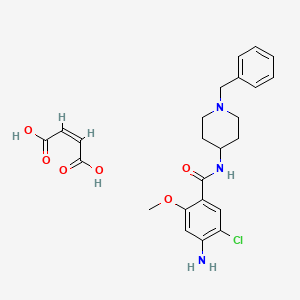

Feasible Synthetic Routes

Q & A

Q1: How does Labetalol hydrochloride exert its antihypertensive effect?

A: Labetalol hydrochloride is a racemic mixture of four isomers, each with varying affinity for α- and β-adrenergic receptors. [] It acts as a competitive antagonist at both α1- and non-selective β-adrenergic receptors. [] This dual mechanism leads to a decrease in peripheral vascular resistance (α1-blockade) and a reduction in heart rate and cardiac output (β-blockade), ultimately lowering blood pressure. [, ]

Q2: What is the molecular formula and weight of Labetalol hydrochloride?

A: The molecular formula of Labetalol hydrochloride is C19H24N2O3 · HCl, with a molecular weight of 364.87 g/mol. []

Q3: What spectroscopic techniques have been used to characterize Labetalol hydrochloride?

A: Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly employed to characterize Labetalol hydrochloride, providing information about its functional groups and thermal behavior. []

Q4: What are some challenges associated with the oral delivery of Labetalol hydrochloride, and how can these be addressed?

A: Labetalol hydrochloride exhibits low oral bioavailability (approximately 25%) due to extensive first-pass metabolism. [, , ] Several formulation strategies have been explored to overcome this limitation, including:

- Mucoadhesive buccal tablets: These formulations aim to bypass first-pass metabolism by enabling drug absorption through the buccal mucosa. Research suggests improved bioavailability and prolonged drug release with mucoadhesive tablets containing various polymers like HPMC, carbopol, sodium alginate, and chitosan. [, , , , , ]

- Gastro-retentive floating tablets: These formulations use polymers that swell in gastric fluids, increasing buoyancy and prolonging drug residence time in the stomach for enhanced absorption. [, ]

- Sustained-release matrix tablets: This approach utilizes hydrophilic polymers like HPMC, xanthan gum, and guar gum to control the drug release rate, potentially reducing dosing frequency and improving patient compliance. [, , , ]

- Transdermal patches: Transdermal delivery systems offer a non-invasive method to achieve sustained drug levels and bypass first-pass metabolism. Research indicates promising results for Labetalol hydrochloride transdermal patches utilizing polymers like Eudragit and Plasdone. [, ]

Q5: How does the choice of polymer affect the drug release characteristics of Labetalol hydrochloride formulations?

A: The type and concentration of polymers significantly influence the drug release kinetics and mechanism from Labetalol hydrochloride formulations. For instance, HPMC K4M alone might not provide sustained release, but its combination with other polymers, such as HPMC K15M, can effectively prolong drug release. [] Similarly, incorporating sodium alginate in buccal tablets can enhance drug release and permeation rates compared to carbopol-containing formulations. []

Q6: How stable are extemporaneously compounded oral liquids of Labetalol hydrochloride?

A: Studies have shown that Labetalol hydrochloride in oral liquids compounded with sweetened vehicles and tablets remains stable for up to 60 days when stored without light at refrigerated and room temperatures. []

Q7: What analytical techniques are commonly employed for the quantitative determination of Labetalol hydrochloride?

A: High-performance liquid chromatography (HPLC) is widely utilized for the accurate and precise quantification of Labetalol hydrochloride in both pure form and pharmaceutical formulations. [, ] Additionally, spectrophotometric methods, including UV-Vis spectrophotometry and ratio spectra manipulating methods, have been developed and validated for Labetalol hydrochloride analysis. [, , , ]

Q8: How do researchers ensure the quality and consistency of Labetalol hydrochloride during development and manufacturing?

A8: Quality control measures for Labetalol hydrochloride include:

- Analytical method validation: Rigorous validation of analytical methods, including HPLC and spectrophotometry, is crucial to ensure accuracy, precision, and specificity in quantifying the drug. [, , , ]

- Stability testing: Studying the drug's stability under various storage conditions (temperature, humidity, light) is essential for determining shelf life and appropriate packaging. [, , , ]

- Impurity profiling: Identifying and quantifying potential impurities in the drug substance and finished product is crucial to ensure safety and efficacy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S,5R,15R,16S)-15-Acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B7791133.png)

![6-Methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7791185.png)